molecular formula C20H8Cl4O5 B082489 2,3,4,5-Tetrachloro-6-(6-hydroxy-3-oxo-3h-xanthen-9-yl)benzoic acid CAS No. 13245-63-1

2,3,4,5-Tetrachloro-6-(6-hydroxy-3-oxo-3h-xanthen-9-yl)benzoic acid

Cat. No.: B082489
CAS No.: 13245-63-1
M. Wt: 470.1 g/mol
InChI Key: YKZRCHFYEHSOOM-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrachloro-6-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid is a complex organic compound known for its unique structural properties and diverse applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrachloro-6-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the chlorination of benzoic acid derivatives followed by the introduction of the xanthene moiety through a series of condensation reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes and the use of specialized reactors to handle the reactive intermediates. The production process is designed to maximize yield and purity while minimizing the formation of by-products. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrachloro-6-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the xanthene moiety or the benzoic acid part of the molecule.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized benzoic acid derivatives.

Scientific Research Applications

2,3,4,5-Tetrachloro-6-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrachloro-6-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,5-Tetrachloro-6-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid is unique due to its specific arrangement of chlorine atoms and the xanthene moiety, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its diverse applications in different fields make it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

2,3,4,5-tetrachloro-6-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H8Cl4O5/c21-16-14(15(20(27)28)17(22)19(24)18(16)23)13-9-3-1-7(25)5-11(9)29-12-6-8(26)2-4-10(12)13/h1-6,25H,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKZRCHFYEHSOOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC3=CC(=O)C=CC3=C2C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H8Cl4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80298307
Record name 2,3,4,5-tetrachloro-6-(6-hydroxy-3-oxo-3h-xanthen-9-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80298307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13245-63-1
Record name NSC122392
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122392
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3,4,5-tetrachloro-6-(6-hydroxy-3-oxo-3h-xanthen-9-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80298307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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